1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone
Description
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O2/c23-18-6-4-16(13-19(18)24)14-28-15-17(5-7-21(28)29)22(30)27-11-9-26(10-12-27)20-3-1-2-8-25-20/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEGLQCHZCASMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dichlorobenzyl intermediate, followed by the introduction of the pyridinyl piperazine group through nucleophilic substitution reactions. The final step often involves the formation of the pyridinone ring via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dichlorobenzyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or infectious agents.
Industry
Industrially, the compound may be used in the development of specialty chemicals and advanced materials. Its unique properties can be leveraged in the production of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone involves its interaction with specific molecular targets. The dichlorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the pyridinyl piperazine moiety can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several pyridinone derivatives documented in the evidence:
Key Structural Insights :
- Piperazine vs. Morpholine: The target compound’s piperazine ring (vs.
- Halogen Positioning : The 3,4-dichlorobenzyl group (vs. 2,4-dichlorobenzyl in ) may alter steric hindrance and electronic effects, influencing receptor binding.
- Functional Groups : Carbonyl-linked piperazine (target) vs. sulfonyl () or triazole () groups modulate electron distribution and metabolic stability.
Pharmacological and Functional Comparisons
- Kinase Inhibition Potential: The 4-(2-pyridinyl)piperazino moiety in the target compound resembles pharmacophores in SYK inhibitors (e.g., 5-fluoro-1-methyl-3-[[5-[4-(3-oxetanyl)-1-piperazinyl]-2-pyridinyl]amino]-6-(1H-pyrazol-3-yl)-2(1H)-quinolinone hydrochloride ). Piperazine derivatives are known to enhance kinase selectivity due to their conformational flexibility.
- Antimicrobial Activity: Pyridinones with dichlorobenzyl groups (e.g., ) exhibit antifungal properties, suggesting the target compound may share similar mechanisms, though potency would depend on substituent electronics.
Physicochemical Properties
Comparative data for analogs:
The target’s higher molecular weight and basicity (due to piperazine) may improve membrane permeability but reduce metabolic stability compared to morpholine or sulfonyl analogs.
Biological Activity
1-(3,4-Dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula: C20H19Cl2N3O
- Molecular Weight: 396.29 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its interactions with various receptors, particularly in relation to neurological and psychiatric disorders.
1-(3,4-Dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone acts as a selective antagonist at dopamine D3 receptors, which are implicated in various neuropsychiatric conditions. The compound's structure allows it to exhibit high affinity for D3 receptors while maintaining selectivity over D2 receptors, which is critical for minimizing side effects associated with broader dopamine receptor antagonism.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications in the piperazine and pyridine moieties can significantly influence the binding affinity and selectivity of the compound for dopamine receptors. For instance:
- Dichlorobenzyl Group: Enhances receptor affinity.
- Piperazine Substituents: Modifications can lead to variations in pharmacological profiles.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of D3 receptor-mediated signaling pathways. Binding affinity studies reveal values in the nanomolar range, indicating potent activity against the D3 receptor.
In Vivo Studies
Animal models have shown that administration of this compound leads to a decrease in drug-seeking behavior and may have potential applications in treating addiction disorders. The pharmacokinetics suggest good blood-brain barrier penetration, making it suitable for central nervous system (CNS) applications.
Case Studies
-
Treatment of Addiction:
A study involving rodents demonstrated that the administration of 1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone resulted in reduced cravings for addictive substances, suggesting its potential utility in addiction therapy. -
Neuropsychiatric Disorders:
Clinical trials are ongoing to evaluate its efficacy in managing symptoms associated with schizophrenia and depression. Preliminary results indicate a favorable safety profile with minimal extrapyramidal side effects compared to traditional antipsychotics.
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–25°C (coupling step) | Prevents decomposition |
| Solvent | DMF or THF | Enhances solubility |
| Catalyst | EDC/HOBt (1:1 molar) | Maximizes coupling efficiency |
Yield improvements (70–85%) are achieved by controlling moisture and oxygen levels .
Basic: What spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
A combination of advanced spectroscopic methods is required:
Q. Data Interpretation Example :
| Spectral Feature | Expected Signal | Structural Confirmation |
|---|---|---|
| Piperazine NH | δ 2.5–3.5 ppm (¹H NMR) | Successful alkylation |
| Pyridinone C=O | 1680 cm⁻¹ (IR) | Core structure intact |
Advanced: How to design SAR studies for neurological target evaluation?
Methodological Answer:
Focus on modifying substituents to assess binding affinity and selectivity:
Q. Experimental Design :
In Silico Docking : Prioritize analogs using molecular modeling (e.g., MOE software) .
In Vitro Assays :
- Radioligand binding (e.g., [³H]spiperone for D2 receptors).
- Functional cAMP assays for GPCR activity.
In Vivo Validation : Behavioral models (e.g., rotarod for motor side effects).
Q. Example SAR Table :
| Analog Modification | D3 Receptor IC₅₀ (nM) | 5-HT1A IC₅₀ (nM) |
|---|---|---|
| 2-Pyridinyl (Parent) | 12 ± 1.5 | 450 ± 30 |
| 4-Fluorophenyl | 8 ± 0.9 | 220 ± 25 |
| 3,4-Dichloro → 2,4-Dichloro | 35 ± 4.2 | 380 ± 40 |
Advanced: How to resolve contradictions between in vitro and in vivo activity data?
Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors or model-specific responses. Strategies include:
- PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect .
- Metabolite Screening : Identify active metabolites (e.g., hydroxylated derivatives) using hepatocyte incubation .
- Species-Specific Assays : Compare human vs. rodent receptor isoforms in transfected cell lines.
Case Study :
If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 100 mg/kg:
Check bioavailability (e.g., Cₘₐₓ < IC₅₀).
Introduce prodrugs (e.g., ester derivatives) to enhance absorption .
Advanced: Methodologies for environmental stability and ecotoxicity assessment?
Methodological Answer:
Adopt tiered testing per OECD guidelines:
Abiotic Degradation :
- Hydrolysis (pH 4–9, 50°C): Monitor via HPLC for half-life calculation .
- Photolysis: UV/Vis exposure (λ > 290 nm) to simulate sunlight.
Biotic Degradation :
- Soil microcosms: Measure mineralization (¹⁴C-labeling).
Ecotoxicology :
- Daphnia magna : 48-h LC₅₀.
- Algal Growth Inhibition : 72-h EC₅₀.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
